

Technical Dossier: Physicochemical Properties of 2-[3-(4-Nitrophenyl)propylamino]ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[3-(4-Nitrophenyl)propylamino]ethanol

Cat. No.: B149366

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of **2-[3-(4-Nitrophenyl)propylamino]ethanol**. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and computational predictions to offer a robust profile for research and development purposes. The methodologies for key analytical techniques and synthetic routes are detailed to support further investigation.

Introduction

2-[3-(4-Nitrophenyl)propylamino]ethanol is a nitroaromatic compound featuring a propylamino linker and a terminal ethanol moiety. The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the flexible amino-alcohol side chain, suggests its potential as a versatile intermediate in organic synthesis and as a candidate for biological evaluation. Nitroaromatic compounds are of significant interest in medicinal chemistry and materials science due to their diverse reactivity and electronic properties.

Physicochemical Properties

Direct experimental data for **2-[3-(4-Nitrophenyl)propylamino]ethanol** is not extensively reported in publicly available literature. The following table summarizes the predicted and

extrapolated physicochemical properties based on its chemical structure and data from analogous compounds.

Property	Value (Predicted/Estimated)	Data Source/Method
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃	-
Molecular Weight	224.26 g/mol	-
Appearance	Likely a solid at room temperature	Analogy to similar nitroaromatic compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO	Structural analogy
pKa	Not available	-
LogP	Not available	-

Synthesis and Experimental Protocols

A plausible synthetic route for **2-[3-(4-Nitrophenyl)propylamino]ethanol** involves the reductive amination of 3-(4-nitrophenyl)propanal with 2-aminoethanol or the nucleophilic substitution of a suitable leaving group on a 3-(4-nitrophenyl)propyl precursor with 2-aminoethanol. A generalized experimental protocol for a related synthesis is described below.

Synthesis of 2-[(4-Nitrophenyl)amino]ethanol (Analog)

A documented synthesis for a related compound, 2-[(4-nitrophenyl)amino]ethanol, involves a condensation-hydrolysis sequence.^[1]

Materials:

- 2-(3-nitro-6-aminophenoxy)ethanol

- Ethyl chloroformate
- Calcium carbonate
- 20% Sodium hydroxide (NaOH) solution
- Water

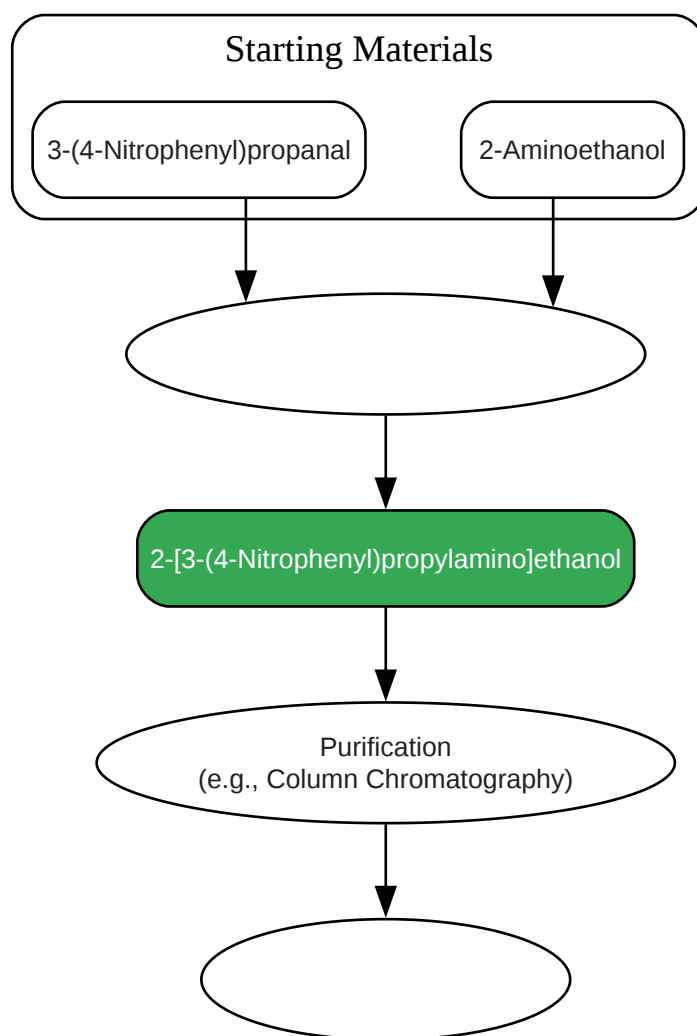
Protocol:

- **Carbamate Formation:** The intermediate 2-(3-nitro-6-aminophenoxy)ethanol is reacted with ethyl chloroformate in the presence of calcium carbonate as a catalyst.[\[1\]](#)
- **Condensation:** The reaction mixture is heated at 60–100°C for 4–9 hours.[\[1\]](#)
- **Hydrolysis:** The resulting product is hydrolyzed with a 20% NaOH solution at 50–90°C for 4–7 hours to yield 2-[(4-nitrophenyl)amino]ethanol.[\[1\]](#)
- **Purification:** The product is purified by aqueous dilution, filtration, and vacuum drying at a temperature below 50°C.[\[1\]](#)

Purity Analysis: The purity of the final compound can be assessed using High-Performance Liquid Chromatography (HPLC).[\[1\]](#)

Proposed Synthesis of 2-[3-(4-Nitrophenyl)propylamino]ethanol

The following diagram illustrates a potential synthetic workflow for the target compound.



[Click to download full resolution via product page](#)

A proposed synthetic workflow for **2-[3-(4-Nitrophenyl)propylamino]ethanol**.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for **2-[3-(4-Nitrophenyl)propylamino]ethanol**, the biological activity of related nitroaromatic compounds has been reported. The nitro group can be a critical pharmacophore, often undergoing enzymatic reduction in biological systems to form reactive intermediates that can interact with cellular macromolecules.^[1]

General Mechanism of Action for Nitroaromatic Compounds

The mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group to generate reactive species.^[1] This process can lead to various biological effects. The ethanolamine moiety can participate in hydrogen bonding, potentially influencing interactions with biological targets.^[1]

The following diagram illustrates a generalized signaling pathway for the bioactivation of nitroaromatic compounds.



[Click to download full resolution via product page](#)

Generalized bioactivation pathway of nitroaromatic compounds.

Safety and Handling

Specific toxicity data for **2-[3-(4-Nitrophenyl)propylamino]ethanol** is not available. However, related compounds, such as 2-(propylamino)ethanol, are classified as harmful if swallowed, harmful in contact with skin, and causing severe skin burns and eye damage.^[2] It is prudent to handle **2-[3-(4-Nitrophenyl)propylamino]ethanol** with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

2-[3-(4-Nitrophenyl)propylamino]ethanol represents a molecule of interest for further chemical and biological exploration. This technical guide has provided a foundational understanding of its predicted physicochemical properties, plausible synthetic routes, and potential biological activities based on the analysis of analogous structures. The experimental protocols and conceptual diagrams presented herein are intended to serve as a valuable resource for researchers initiating studies on this and related compounds. Direct experimental validation of the properties and activities discussed is a necessary next step in fully characterizing this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-[(4-Nitrophenyl)amino]ethanol | High-Purity Reagent [benchchem.com]
- 2. 2-(Propylamino)ethanol | C₅H₁₃NO | CID 85382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Dossier: Physicochemical Properties of 2-[3-(4-Nitrophenyl)propylamino]ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149366#physicochemical-properties-of-2-3-4-nitrophenyl-propylamino-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com